molecular formula C21H17Cl2IN2O B12201733 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol

Cat. No.: B12201733
M. Wt: 511.2 g/mol
InChI Key: IEEZLNYRDIICAF-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated precursor.

    Final Coupling: The final coupling of the carbazole and phenylamino moieties can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds with therapeutic properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-bromo-phenylamino)-propan-2-ol
  • 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-chloro-phenylamino)-propan-2-ol
  • 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-fluoro-phenylamino)-propan-2-ol

Uniqueness

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol is unique due to the presence of both iodine and chlorine atoms, which can impart distinct electronic and steric properties. These features may influence its reactivity, binding affinity, and overall performance in various applications.

Properties

Molecular Formula

C21H17Cl2IN2O

Molecular Weight

511.2 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(4-iodoanilino)propan-2-ol

InChI

InChI=1S/C21H17Cl2IN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2

InChI Key

IEEZLNYRDIICAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)I

Origin of Product

United States

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